molecular formula C22H22N2O2 B2817080 N-(2,6-dimethylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-42-3

N-(2,6-dimethylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2817080
CAS RN: 946247-42-3
M. Wt: 346.43
InChI Key: MEWJGBPVAGRRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O2 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives have been extensively studied for their synthesis methods and structural properties. Research by Feklicheva et al. (2019) demonstrates the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, highlighting original rearrangements and cyclizations leading to various products with potential applications in material science and pharmacology. The study provides a comprehensive analysis of molecular and crystal structures, showcasing the versatility of this chemical scaffold for further derivative development Feklicheva et al., 2019.

Antimicrobial and Antifungal Agents

El-Sehrawi et al. (2015) have synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, evaluating them as antibacterial and antifungal agents. Their findings suggest that certain derivatives display broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, along with potent antifungal capabilities against Aspergillus fumigatus. This highlights the potential for these compounds in developing new antimicrobial therapies El-Sehrawi et al., 2015.

Organic Synthesis and Material Science Applications

Research on the oxidation of related compounds, such as 2,6-dimethylphenyl phenyl ether, provides insights into the chemical behavior of similar molecular structures under thermal and photochemical conditions, offering potential applications in material science and organic synthesis optimization Jerussi, 1971.

Cognition-Enhancing Agent Metabolism

The metabolites of a closely related cognition-enhancing agent, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, in human urine have been studied, identifying several hydroxylated metabolites and their conjugates. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of similar compounds Fujimaki et al., 1990.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-7-4-10-18(13-15)14-24-12-6-11-19(22(24)26)21(25)23-20-16(2)8-5-9-17(20)3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWJGBPVAGRRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.